2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-3-1-4-11(7-10)18-15-19-13(9-22-15)14(20)17-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYIWRUBZCKAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Carboxamide Formation: The carboxamide group is introduced via an amidation reaction, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole scaffolds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds exhibited selective cytotoxicity against human cancer cell lines, including glioblastoma and melanoma. For instance, a derivative similar to 2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide showed an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, indicating promising anticancer potential .
- Mechanistic Insights : The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly enhances anticancer activity. Specifically, compounds with halogen substitutions demonstrated improved efficacy against cancer cells .
Antibacterial Properties
The antibacterial efficacy of thiazole derivatives has also been highlighted in various studies. The compound 2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide has shown potential against both Gram-positive and Gram-negative bacteria.
Experimental Findings
- Antibacterial Screening : In vitro testing revealed that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds were tested using the agar well diffusion method, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide | S. aureus | 25 |
| E. coli | 50 |
Antiviral Applications
Recent research has begun to explore the antiviral potential of thiazole derivatives. The unique structural features of these compounds allow them to interfere with viral replication processes.
Notable Studies
- Inhibition of Viral Activity : Thiazole derivatives have been shown to exhibit antiviral activity against various viruses by targeting specific viral proteins or enzymes essential for the viral life cycle . For example, certain thiazole-based compounds demonstrated effective inhibition of Dengue virus replication.
Mechanism of Action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated based on molecular formula.
Key Comparative Analysis
Substituent Impact on Bioactivity
- Aromatic vs. Heteroaromatic Substituents : The target compound’s 3-chlorophenyl group (electron-withdrawing) contrasts with pyridinyl () or pyrazolyl () moieties. Chlorophenyl groups enhance hydrophobic interactions, while pyridinyl/pyrazolyl groups may facilitate π-stacking or metal coordination .
- Carboxamide Side Chains: The furan-2-ylmethyl group in the target compound is less lipophilic than trifluoroethyl (7d, ) or bis(isopropyl)aminoethyl () groups. Furan’s oxygen atom could improve solubility and hydrogen-bonding capacity compared to halogenated or alkyl chains .
Physicochemical Properties
Biological Activity
2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide, a compound characterized by its thiazole and furan moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₅H₁₂ClN₃O₂S
- Molecular Weight : 333.8 g/mol
- CAS Number : 1171977-71-1
This structure incorporates a thiazole ring, a furan ring, and a chlorophenyl group, which are critical for its biological activity.
Target Interactions
2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide interacts with various biological targets, influencing multiple biochemical pathways. Similar compounds have shown interactions with:
- Receptors : Binding affinity to multiple receptors, including those involved in cancer and inflammation.
- Enzymes : Inhibition or activation of enzymes linked to disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar thiazole structures demonstrated IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells like Jurkat and A-431 .
- The presence of electron-withdrawing groups (like Cl) on the phenyl ring enhances cytotoxic effects .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds with similar structures have shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antimalarial Activity :
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural features for enhancing biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases cytotoxicity and receptor binding affinity |
| Furan Ring Presence | Essential for maintaining biological activity |
| Electron-Withdrawing Groups | Enhances overall potency against various targets |
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of thiazole derivatives found that compounds similar to 2-((3-chlorophenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide exhibited significant growth inhibition in HT29 colorectal cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria. The modifications in the thiazole ring were crucial for enhancing antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics .
Case Study 3: Antimalarial Activity
Research focused on thiazole analogs indicated that certain modifications led to compounds with high antimalarial activity while maintaining low cytotoxicity in mammalian cell lines. This suggests potential for developing safe therapeutic agents against malaria .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a substituted amine. For example, Method A (acid-amine coupling using activating agents like EDCI/HOBt) yields analogues with >50% purity when reaction temperatures are maintained at 0–25°C in dichloromethane or DMF . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.2 acid-to-amine) are critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. Which analytical techniques confirm the structural integrity of this compound?
- 1H NMR : Key peaks include the furan β-protons (δ 6.2–7.4 ppm), thiazole C5-H (δ 7.8–8.2 ppm), and amide NH (δ 10–11 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) should align with the theoretical mass (e.g., m/z ~348 for C15H12ClN3O2S) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases .
Q. What are the key structural features influencing its reactivity?
Q. How do common impurities arise during synthesis, and how are they mitigated?
Impurities often stem from incomplete coupling (e.g., unreacted thiazole-4-carboxylic acid) or oxidation of the furan ring. TLC monitoring (Rf ~0.5 in ethyl acetate/hexane) and inert atmosphere (N2/Ar) during reactions reduce degradation. Recrystallization from ethanol/water mixtures improves purity .
Q. What solvent systems are suitable for solubility studies?
The compound is sparingly soluble in water but dissolves in DMSO (>10 mM) or DMF. For biological assays, prepare stock solutions in DMSO and dilute in PBS (≤1% DMSO final) to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Q. Which enzymatic targets are plausible based on structural analogs?
Analogous thiazole-4-carboxamides inhibit MAP kinase 1 (IC50 ~0.5–2 µM) by binding to the ATP pocket . Molecular docking studies (AutoDock Vina) suggest the 3-chlorophenyl group occupies a hydrophobic cleft, while the carboxamide forms hydrogen bonds with Lys53 and Asp167 .
Q. How can computational modeling guide lead optimization?
- QM/MM simulations : Identify electrostatic hotspots for substituent placement (e.g., electron-withdrawing groups on the phenyl ring improve target affinity) .
- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~2.8) but high hepatotoxicity risk (2+ alerts in Derek Nexus) .
Q. What experimental designs address poor aqueous solubility in preclinical studies?
- Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without altering bioactivity .
- Prodrug derivatization : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
